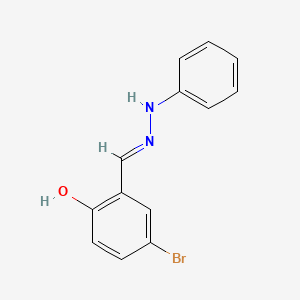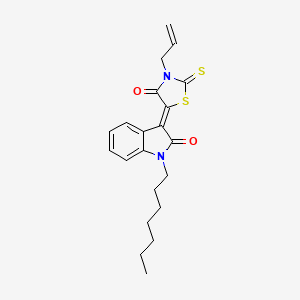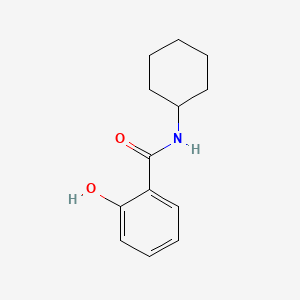
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their extended conjugation and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an imidazole ring fused to a phenazine moiety, and a phenol group attached to the phenazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol typically involves a one-pot process. This process includes the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The yield of this reaction is generally between 80-85% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above can be scaled up for industrial applications. The use of manganese (III) acetate as a catalyst and the mild reaction conditions make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as uranyl and copper.
Biology: Investigated for its potential anti-inflammatory and anti-tumor activities.
Medicine: Explored for its use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions such as uranyl and copper, leading to changes in fluorescence properties.
Pathways Involved: The binding of the compound to metal ions can activate or inhibit specific biochemical pathways, depending on the nature of the metal ion and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: A derivative with similar structure and properties.
Benzimidazole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is unique due to its extended conjugation and the presence of both imidazole and phenazine moieties. This unique structure allows it to form stable complexes with metal ions and exhibit distinct fluorescence properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
303059-19-0 |
|---|---|
Molecular Formula |
C19H12N4O |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-9-15-16(10-18(17)23-19)21-14-4-2-1-3-13(14)20-15/h1-10,20,24H |
InChI Key |
PUNJSSXPRMLYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11981774.png)
![1-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11981785.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B11981789.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981811.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11981822.png)
![N'-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11981826.png)
![(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11981828.png)
![Methyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981829.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B11981831.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11981833.png)

![Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11981842.png)

